2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
Description
2-(4-Chlorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group at the 2-position and a carboxamide moiety at the 5-position. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5O/c9-5-1-3-6(4-2-5)14-12-8(7(10)15)11-13-14/h1-4H,(H2,10,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCDKJDMXZOSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
- Electron-Withdrawing vs.
- Hydrophobicity and Bulkiness : The naphthyl group in 2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide introduces steric bulk, which could hinder binding in tight enzymatic pockets but improve π-π stacking in hydrophobic environments .
- Bioactivity Implications : The trifluoromethyl group in N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide enhances metabolic stability and membrane permeability, a common strategy in CNS drug design .
Pharmacological and Physicochemical Properties
- Solubility : The hydroxyl group in N-(5-chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide improves aqueous solubility compared to the parent compound, critical for oral bioavailability .
- Binding Affinity: Thiazole-containing analogs (e.g., 2-(4-chlorophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide) may exhibit enhanced antimicrobial activity due to thiazole’s known role in disrupting bacterial enzymes .
Biological Activity
The compound 2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic organic compound featuring a tetrazole ring, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial and anticancer properties, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by:
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom.
- 4-Chlorophenyl Group : Enhances electronic properties and biological interactions.
- Carboxamide Functional Group : Contributes to the compound's ability to mimic carboxylate groups in biological systems.
These structural features make the compound a candidate for various therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
The antimicrobial efficacy of the compound was assessed through MIC studies, revealing the following results:
| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8-32 | Comparable |
| Escherichia coli | 16 | Higher than Ciprofloxacin (4 µg/mL) |
| Klebsiella pneumoniae | 16 | Similar efficacy |
| Bacillus subtilis | 8 | Effective against standard strains |
These results indicate that the compound can effectively inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents .
Anticancer Properties
In addition to its antimicrobial activity, this compound has shown promise in cancer research. Studies indicate that it may inhibit specific enzymes involved in cell proliferation, positioning it as a candidate for cancer therapy.
The mechanism by which this compound exerts its anticancer effects may involve:
- Enzyme Inhibition : Targeting enzymes that are crucial for tumor growth.
- Mimicking Biological Groups : The tetrazole structure allows it to interact with biological targets similar to carboxylate groups, enhancing its binding affinity to enzymes and receptors .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound against drug-resistant strains such as MRSA and Gentamicin-resistant S. aureus. The results showed that it was effective at concentrations lower than those required for standard antibiotics like Ciprofloxacin .
- Anticancer Evaluation : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines significantly more than several reference compounds .
Q & A
Q. Key parameters for optimization :
| Parameter | Impact | Optimal Range |
|---|---|---|
| Temperature | Higher temperatures accelerate cycloaddition but risk decomposition | 60–80°C |
| Catalyst | Lewis acids (e.g., ZnCl₂) improve regioselectivity | 5–10 mol% |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . |
Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of the tetrazole ring and substituent positions. For example, the 4-chlorophenyl group shows distinct aromatic protons at δ 7.4–7.6 ppm .
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and tetrazole ring (C=N, ~1500 cm⁻¹) vibrations .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 264.05) .
Advanced tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
How can crystallographic software (e.g., SHELX, SIR97) resolve structural ambiguities in tetrazole-carboxamide derivatives?
Q. Advanced
- SHELX refinement : Utilizes least-squares methods to optimize atomic coordinates against high-resolution X-ray data. Key for confirming the tetrazole ring’s planar geometry .
- SIR97 direct methods : Solves phase problems in electron density maps, critical for distinguishing between tautomeric forms (e.g., 1H- vs. 2H-tetrazole) .
- ORTEP-3 visualization : Generates 3D models to validate hydrogen-bonding networks, such as interactions between the carboxamide and solvent molecules .
Q. Example workflow :
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Solve phases using SIR93.
Refine with SHELXL (R-factor < 0.05).
What strategies address contradictions in reported biological activities of this compound across different studies?
Q. Advanced
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity with derivatives (e.g., 4-fluorophenyl or trifluoromethoxy variants) to isolate substituent effects .
- Meta-analysis : Use tools like RevMan to statistically reconcile IC₅₀ discrepancies (e.g., 10 µM vs. 50 µM in kinase inhibition) .
Q. Data reconciliation framework :
| Discrepancy Source | Mitigation Strategy |
|---|---|
| Purity differences | HPLC quantification (>98% purity) |
| Solvent interference | Use aqueous buffers for in vitro assays |
How to design experiments to investigate the compound's mechanism of action as a modulator of biological targets?
Q. Methodological
- Receptor binding assays : Radioligand displacement (e.g., ³H-labeled ATP for kinase targets) to calculate Ki values .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with mGlu4 or COX-2 .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., NF-κB suppression) .
Q. Key controls :
- Negative controls: Wild-type vs. knockout cell lines.
- Positive controls: Known inhibitors (e.g., celecoxib for COX-2).
What computational approaches predict the reactivity and stability of this compound under varying conditions?
Q. Advanced
- DFT calculations : Gaussian 16 to model hydrolysis pathways (e.g., tetrazole ring opening at pH < 3) .
- MD simulations : GROMACS to assess solubility in aqueous vs. lipid membranes .
- QSPR models : Correlate substituent electronegativity (e.g., Cl vs. F) with metabolic stability .
Q. Predicted reactivity hotspots :
| Site | Reactivity |
|---|---|
| Tetrazole C=N bond | Prone to nucleophilic attack |
| Carboxamide NH | Hydrogen-bond donor in enzymatic binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
